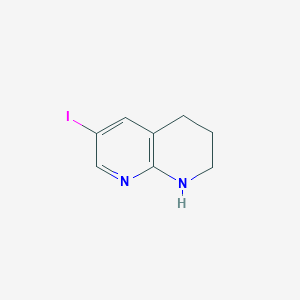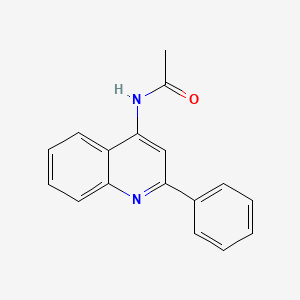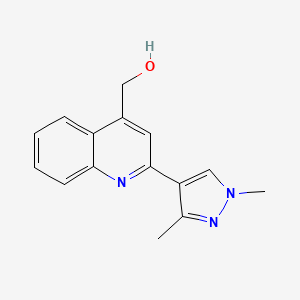
6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is an organic compound belonging to the class of 1,8-naphthyridines. This compound is characterized by the presence of an iodine atom at the sixth position of the tetrahydro-1,8-naphthyridine ring system. The 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the iodination of 1,2,3,4-tetrahydro-1,8-naphthyridine using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or fully reduced naphthyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted naphthyridines, oxidized derivatives, and reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific photochemical properties.
Mecanismo De Acción
The mechanism of action of 6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-1,8-naphthyridine: Lacks the iodine atom, resulting in different chemical reactivity and biological properties.
1,2,3,4-Tetrahydro-1,5-naphthyridine: Another isomer with distinct structural and functional characteristics.
1,8-Naphthyridine: The fully aromatic form, exhibiting different chemical and photochemical properties.
Uniqueness: 6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential biological activities not observed in its non-iodinated counterparts .
Propiedades
Fórmula molecular |
C8H9IN2 |
|---|---|
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
6-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H9IN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11) |
Clave InChI |
UIMGQUUDDYKXHY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(NC1)N=CC(=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)





![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine](/img/structure/B11858923.png)

![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)
![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)
